3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.: 887590-11-6
Cat. No.: VC16692476
Molecular Formula: C16H22BrNO4S
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887590-11-6 |
|---|---|
| Molecular Formula | C16H22BrNO4S |
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | tert-butyl 3-(3-bromophenyl)sulfonylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-5-8-14(11-18)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
| Standard InChI Key | DGIYMUYUUAILRG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester belongs to the sulfonamide class, featuring a brominated aromatic ring linked to a piperidine scaffold via a sulfonyl group. The tert-butyl ester moiety at the 1-position of the piperidine ring enhances steric protection during synthetic processes.
Molecular and Physical Properties
| Property | Value |
|---|---|
| CAS No. | 887590-11-6 |
| Molecular Formula | C₁₆H₂₂BrNO₄S |
| Molecular Weight | 404.3 g/mol |
| Boiling Point (Pred.) | Not Reported |
| Density (Pred.) | Not Reported |
| pKa (Pred.) | Not Reported |
The molecular structure combines a lipophilic tert-butyl group with a polar sulfonamide, conferring balanced solubility properties for organic synthesis. The bromine atom at the benzene ring’s meta-position provides a reactive site for further functionalization, such as Suzuki-Miyaura cross-coupling.
Synthesis and Optimization
The synthesis of this compound involves a two-step strategy to ensure regioselectivity and high yield:
Step 1: Protection of Piperidine-1-carboxylic Acid
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, forming the tert-butyl ester. Typical reagents include triethylamine or DMAP in dichloromethane at 0–25°C.
Step 2: Sulfonylation with 3-Bromobenzenesulfonyl Chloride
The protected piperidine undergoes sulfonylation via reaction with 3-bromobenzenesulfonyl chloride. This step requires anhydrous conditions, often employing pyridine or NaH as a base to absorb HCl byproducts. Reaction temperatures range from 0°C to reflux, with yields heavily dependent on reagent purity.
Critical Factors Affecting Yield
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Purity of 3-Bromobenzenesulfonyl Chloride: Impurities lead to side reactions.
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Solvent Choice: Polar aprotic solvents like THF or DMF improve reactivity.
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Reaction Time: Extended durations (>12 hours) may degrade the tert-butyl group.
Applications in Drug Discovery
Intermediate for Biologically Active Molecules
The compound’s sulfonamide group is a key pharmacophore in enzyme inhibitors, particularly targeting serine proteases and kinases. For example, analogs of this molecule have shown promise in preclinical studies for oncology and inflammation.
Role in Structure-Activity Relationship (SAR) Studies
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Sulfonyl Group: Enhances binding affinity to hydrophobic enzyme pockets.
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Bromine Atom: Serves as a halogen bond donor or a site for late-stage diversification.
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tert-Butyl Ester: Improves membrane permeability in prodrug formulations.
| Hazard Category | Precautionary Measures |
|---|---|
| Reactivity | Avoid strong oxidizers; store under nitrogen. |
| Toxicity | Use nitrile gloves and fume hood. |
| Environmental Impact | Dispose via certified waste management. |
The compound’s Material Safety Data Sheet (MSDS) emphasizes avoiding inhalation and skin contact due to potential irritant effects.
Comparative Analysis with Structural Isomers
The 4-(3-bromo-benzenesulfonyl) isomer (CAS No. 887591-23-3) shares the same molecular formula but differs in sulfonyl group placement. Key contrasts include:
| Property | 3-Sulfonyl Isomer | 4-Sulfonyl Isomer |
|---|---|---|
| Boiling Point (Pred.) | Not Reported | 519.1±50.0 °C |
| Density (Pred.) | Not Reported | 1.403±0.06 g/cm³ |
| pKa (Pred.) | Not Reported | -3.18±0.40 |
The 4-isomer’s lower pKa suggests stronger electrophilicity, potentially altering reactivity in nucleophilic substitutions .
Future Research Directions
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Synthetic Methodology: Development of catalytic asymmetric sulfonylation to access enantiopure derivatives.
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Biological Screening: Expansion into neurodegenerative disease models, leveraging sulfonamide-mediated blood-brain barrier penetration.
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Green Chemistry: Replacement of halogenated solvents with ionic liquids to improve sustainability.
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